



## Application Notes and Protocols for Mass Spectrometry Sample Preparation Following DiZPK Crosslinking

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This document provides detailed application notes and protocols for the preparation of protein samples for mass spectrometry (MS) analysis after crosslinking with the photo-activatable crosslinker **DiZPK** (Nɛ-(4-azidobenzoyl)-L-lysine). **DiZPK** is a genetically incorporated, zero-length crosslinker that enables the study of protein-protein interactions within a native cellular environment. The following protocols outline the key steps from cell harvesting to sample analysis by LC-MS/MS.

## Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool for the elucidation of protein-protein interaction networks and the structural analysis of protein complexes.[1][2] The use of genetically encoded photo-activatable crosslinkers, such as **DiZPK**, offers the significant advantage of capturing interactions in vivo with high temporal and spatial resolution.[3] **DiZPK**, a structural analog of pyrrolysine, can be incorporated into a protein of interest at a specific site, and upon UV activation, it covalently links to interacting partners.[3] Subsequent analysis by mass spectrometry allows for the identification of these interaction partners and the specific crosslinked residues, providing valuable distance constraints for structural modeling.[1]

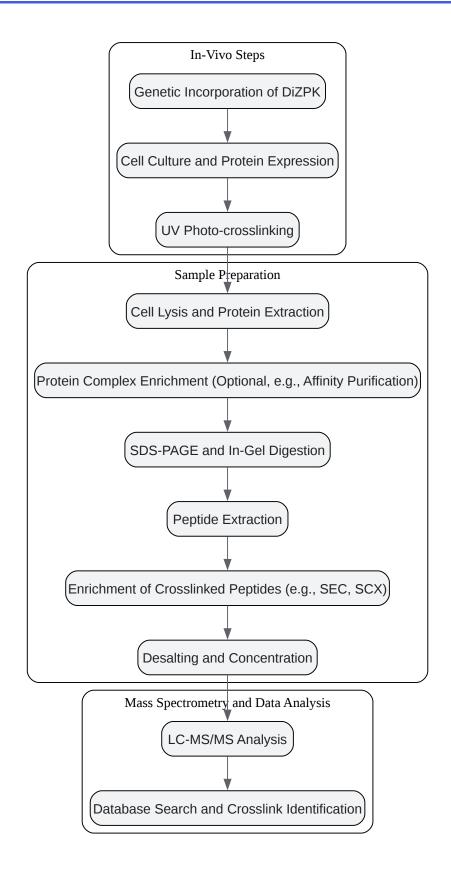


The preparation of samples following **DiZPK** crosslinking is a critical phase that significantly influences the quality and depth of the resulting data. The low abundance of crosslinked peptides compared to linear, unmodified peptides presents a major analytical challenge. Therefore, the protocol often involves enrichment steps to selectively isolate the crosslinked species. This document provides a comprehensive workflow and detailed protocols for the successful preparation of **DiZPK**-crosslinked samples for MS analysis.

## **Experimental Workflow Overview**

The overall experimental workflow for a **DiZPK** crosslinking study, from cell culture to data analysis, is depicted below. This guide focuses on the sample preparation steps following invivo crosslinking.





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Caption: Overall workflow for **DiZPK** crosslinking mass spectrometry.



# **Key Experimental Protocols Protocol 1: Cell Lysis and Protein Extraction**

This protocol describes the initial steps of cell harvesting and protein extraction after in-vivo photo-crosslinking.

#### Materials:

- Phosphate-buffered saline (PBS), ice-cold
- Lysis buffer (e.g., RIPA buffer, or a specific buffer compatible with downstream affinity purification, containing protease inhibitors)
- Cell scraper
- Centrifuge

#### Procedure:

- After UV irradiation, place the cell culture plates on ice.
- Wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold lysis buffer to the plate and scrape the cells.
- Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant containing the soluble proteins to a new tube. This is the starting material for further purification or direct digestion.

## **Protocol 2: In-Gel Protein Digestion**

This protocol is suitable for samples that have been separated by SDS-PAGE. This allows for the isolation of specific crosslinked complexes and reduces sample complexity.



#### Materials:

- Coomassie Brilliant Blue stain and destaining solution
- Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate)
- Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)
- Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate)
- Trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate)
- Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
- SpeedVac concentrator

#### Procedure:

- Run the protein sample on an SDS-PAGE gel and stain with Coomassie Brilliant Blue.
- Excise the protein band(s) of interest, corresponding to the crosslinked complex.
- Destain the gel pieces with the destaining solution until the gel is clear.
- Reduce the proteins by incubating the gel pieces in the reduction solution at 56°C for 1 hour.
- Cool the sample to room temperature and replace the reduction solution with the alkylation solution. Incubate in the dark for 45 minutes.
- Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.
- Dry the gel pieces completely in a SpeedVac concentrator.
- Rehydrate the gel pieces with the trypsin solution and incubate at 37°C overnight.
- Extract the peptides from the gel pieces by sequential incubation with the peptide extraction buffer. Pool the extracts.



 Dry the extracted peptides in a SpeedVac concentrator. The sample is now ready for enrichment or direct LC-MS/MS analysis.

# Protocol 3: Enrichment of Crosslinked Peptides by Size Exclusion Chromatography (SEC)

Due to the low stoichiometry of crosslinking reactions, enrichment of the larger, crosslinked peptides is often necessary to increase their identification rate.

#### Materials:

- SEC buffer (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid)
- Size exclusion chromatography column suitable for peptides (e.g., Superdex Peptide)
- HPLC system

#### Procedure:

- Resuspend the dried peptide mixture from the in-gel digestion in the SEC buffer.
- Inject the sample onto the SEC column.
- Elute the peptides isocratically with the SEC buffer.
- Collect fractions corresponding to the higher molecular weight species, which are enriched in crosslinked peptides.
- Pool the early-eluting, enriched fractions.
- Dry the pooled fractions in a SpeedVac concentrator.

### **Data Presentation**

The efficiency of enrichment strategies can be evaluated by comparing the number of identified crosslinked peptides with and without the enrichment step. The following table provides a template for presenting such quantitative data.



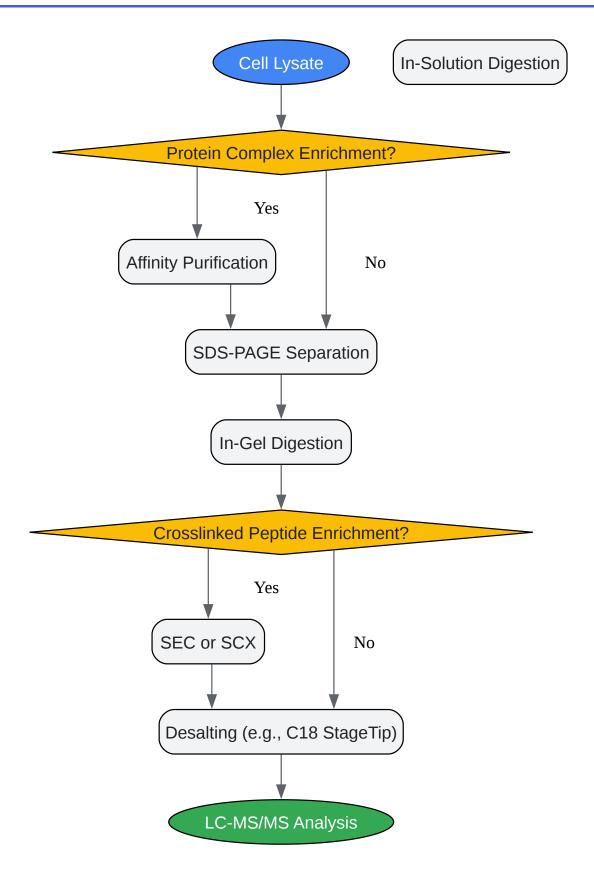
Enrichment Method	Total Peptides Identified	Unique Linear Peptides	Unique Crosslinked Peptides	% Crosslinked Peptides
None (Direct Analysis)	1500	1450	50	3.3%
Size Exclusion Chromatography (SEC)	800	600	200	25%
Strong Cation Exchange (SCX)	950	700	250	26.3%

Note: The data in this table is illustrative and will vary depending on the specific sample and experimental conditions.

## **Logical Relationship of Sample Preparation Steps**

The following diagram illustrates the decision-making process and logical flow of the sample preparation protocol after cell lysis.





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Caption: Decision tree for **DiZPK** sample preparation workflow.



## **Concluding Remarks**

The protocols provided here offer a robust framework for the preparation of **DiZPK**-crosslinked samples for mass spectrometry analysis. The choice of specific steps, such as protein complex enrichment and peptide enrichment, will depend on the nature of the interacting proteins and the overall complexity of the sample. Optimization of these steps is crucial for maximizing the identification of crosslinked peptides and gaining valuable insights into protein-protein interactions. For the analysis of the resulting complex mass spectrometry data, specialized software is required to identify the crosslinked peptide pairs.

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### References

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